Sarin

説明

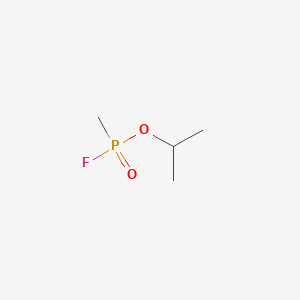

Structure

3D Structure

特性

IUPAC Name |

2-[fluoro(methyl)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FO2P/c1-4(2)7-8(3,5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAHQFWOVKZOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FO2P | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042371 | |

| Record name | Sarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sarin appears as a colorless, odorless liquid. Almost no odor in pure state. Used as a quick-acting military chemical nerve agent. Chemical warfare agent., "G-type agents are clear, colorless, and tasteless liquids that are miscible in water and most organic solvents. GB is odorless and is the most volatile nerve agent; however, it evaporates at about the same rate as water." [ATSDR Medical Management] | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1452 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

297 °F at 760 mmHg (EPA, 1998), 147 °C at 760 mm Hg; 56 °C at 16 mm Hg | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Non-flammable (EPA, 1998) | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Miscible with water /1X10+6 mg/L at 25 °C / | |

| Record name | SARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0887 g/mL at 25 °C | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.86 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.86 (Air = 1) | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.9 mmHg at 77 °F (EPA, 1998), 2.86 [mmHg], 2.86 mm Hg at 25 °C | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1452 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless transparent liquid | |

CAS No. |

107-44-8 | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4XG72QGFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-71 °F (EPA, 1998), -57 °C | |

| Record name | SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

イソプロピルメチルホスホノフルオリデートの合成は、通常、メチルホスホニルジフルオリドとイソプロピルアルコールの反応によって行われます。 このプロセスでは、副生成物としてフッ化水素酸とともに、サリンのエナンチオマーのラセミ混合物が生成されます . 反応条件は、最終生成物の安全と純度を確保するために、注意深く制御する必要があります。 工業的な製造方法は、同様ですが、より大規模に行われ、毒性のある化合物を扱うための追加の安全対策が講じられています .

化学反応の分析

Hydrolysis and Environmental Degradation

Sarin undergoes pH-dependent hydrolysis , producing progressively less toxic metabolites:

Hydrolysis pathway :

Kinetics :

| pH | Half-life (25°C) | Catalysts |

|---|---|---|

| 7 | 54 hours | None |

| 8 | 5.4 hours | Hypochlorite, NaOH |

| 9 | 0.54 hours | Microbial consortia⁴ |

Notable mechanisms :

-

Microbial biodegradation : Pseudomonas spp. metabolize IMPA to MPA at rates up to 120.9 mg/L/day .

-

Hypochlorite acceleration : Reduces hydrolysis half-life to <1 minute at pH >10 .

Thermal Decomposition

Pyrolysis above 350°C triggers pericyclic elimination via a six-membered transition state :

Experimental data :

Reactivity with Metals and Oxidizers

This compound exhibits corrosive properties and hazardous interactions:

| Interaction | Reaction Products | Risks |

|---|---|---|

| Metals (Al, Mg, Cd-steel) | Explosive gas accumulation | |

| Strong oxidizers (Cl₂, O₃) | Exothermic decomposition | Fire/explosion hazards |

Critical handling notes :

Enzymatic Degradation Pathways

Organophosphate hydrolases (OPH) show substrate-specific efficiency :

| Enzyme Variant | (M⁻¹s⁻¹) |

|---|---|

| OpdA | 1.2 × 10⁷ (Tabun) |

| OpdB | 3.8 × 10⁶ (this compound) |

Limitations :

科学的研究の応用

Chemical Warfare

Sarin is primarily recognized for its use as a chemical weapon. Its production and stockpiling were banned under the Chemical Weapons Convention (CWC) of 1993, which aimed to eliminate chemical weapons globally. Despite this, this compound has been utilized in various military conflicts and terrorist attacks, notably the Tokyo subway attack in 1995 by the Aum Shinrikyo cult, which resulted in 13 deaths and thousands of injuries .

Research and Development

While this compound itself is not used in legitimate scientific research due to its hazardous nature, studies involving organophosphates contribute to understanding neurotoxic mechanisms and developing antidotes. Research focuses on:

- Mechanisms of Action : Understanding how this compound interacts with acetylcholinesterase and other biological targets helps in developing effective treatments for nerve agent poisoning.

- Toxicology Studies : Investigating the long-term effects of exposure to this compound on human health and the environment aids in risk assessment and management strategies.

Forensic Science

This compound's detection in environmental samples is crucial for forensic investigations related to chemical attacks. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to identify this compound residues in air, water, and soil samples, aiding in legal and military investigations .

Emergency Response Training

This compound's classification as a dangerous nerve agent necessitates training for first responders and military personnel in handling chemical incidents. This includes:

- Decontamination Procedures : Training on how to effectively decontaminate affected individuals and environments.

- Medical Treatment Protocols : Familiarizing medical personnel with protocols for treating this compound exposure, including the use of antidotes and supportive care measures.

Tokyo Subway Attack (1995)

The most infamous use of this compound occurred during the Tokyo subway attack orchestrated by the Aum Shinrikyo cult. The attack involved releasing this compound gas in multiple subway cars during rush hour, leading to widespread panic, injuries, and fatalities. This incident highlighted vulnerabilities in urban environments regarding chemical attacks and prompted changes in emergency response protocols worldwide .

Syrian Civil War (2013)

This compound was reportedly used in multiple attacks during the Syrian Civil War, notably in Ghouta, where hundreds of civilians were killed. These incidents raised international concerns about chemical warfare compliance under international law and led to discussions about disarmament efforts within Syria .

作用機序

イソプロピルメチルホスホノフルオリデートは、アセチルコリンエステラーゼという酵素を阻害することで効果を発揮します。 この阻害により、神経伝達物質のアセチルコリンが神経筋接合部で蓄積され、筋肉、腺、中枢神経系の構造が絶えず刺激されます . 分子標的としては、アセチルコリンエステラーゼやその他のコリン作動性受容体などがあり、関与する経路としては、コリン作動性神経伝達に関連する経路などがあります .

類似化合物との比較

イソプロピルメチルホスホノフルオリデートは、ソマン(ピナコリルメチルホスホノフルオリデート)など、他の有機リン系神経剤と類似しています。

ソマン(ピナコリルメチルホスホノフルオリデート): 両方の化合物はアセチルコリンエステラーゼを阻害しますが、アルコキシ置換基と毒性レベルが異なります.

タブン(エチル N,N-ジメチルホスホラミドシアナート): 作用機序は類似していますが、化学構造と合成経路が異なります.

VX(O-エチル S-ジイソプロピルアミノエチルメチルホスホノチオアート): 化学構造が異なり、毒性が高い、より持続性の高い神経剤です.

生物活性

Sarin (chemical name: O-isopropyl methylphosphonofluoridate) is a highly potent organophosphate nerve agent known for its severe neurotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on human health, case studies, and relevant research findings.

This compound functions primarily as an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition leads to an accumulation of ACh , resulting in continuous stimulation of both muscarinic and nicotinic receptors, which can cause a range of cholinergic symptoms.

- Covalent Bond Formation : this compound forms a stable covalent bond with the serine residue at the active site of AChE, effectively preventing the enzyme from hydrolyzing ACh .

- Physiological Effects : The buildup of ACh leads to symptoms such as miosis (constricted pupils), salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and respiratory failure .

Biological Activity and Toxicity

This compound's toxicity is characterized by several biological activities:

- Acute Toxicity : this compound is classified as a Category 1 acute toxin. Exposure can result in rapid onset of symptoms such as tremors, seizures, and hypothermia. High doses can lead to respiratory arrest and death .

- Long-term Effects : Studies indicate that exposure to this compound may lead to delayed neurotoxicity and chronic health issues. For instance, a cohort study involving British military personnel exposed to this compound revealed significant associations between exposure levels and decreased cholinesterase activity, alongside potential long-term health consequences such as increased mortality rates from various causes .

Table 1: Summary of this compound's Biological Effects

| Effect | Description |

|---|---|

| Acute Symptoms | Miosis, salivation, sweating, diarrhea, muscle twitching, respiratory failure |

| Long-term Health Risks | Possible chronic neurotoxicity, increased all-cause mortality in veterans exposed to this compound |

| Mechanism | Irreversible inhibition of acetylcholinesterase leading to excessive acetylcholine accumulation |

| Additional Neurotransmitter Effects | Activation of GABA receptors and alteration in signaling pathways affecting ion channels and inflammation |

Case Studies

- Tokyo Subway Attack (1995) : This incident was one of the deadliest peacetime chemical attacks, resulting in over 6,000 victims. The attack highlighted the devastating effects of this compound when used as a weapon .

- British Military Cohort Study : Research conducted on British veterans exposed to this compound during military testing showed a clear correlation between exposure levels and decreased cholinesterase activity. The study concluded that higher exposure was associated with increased mortality rates from various diseases .

- Animal Studies : Multiple exposures to this compound vapor in animal models have demonstrated parasympathetic dysfunction characterized by reduced responsiveness to light stimuli in the eyes. This suggests potential cardiovascular implications due to similar autonomic control mechanisms .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Neurotoxicity Studies : Research indicates that this compound not only affects cholinergic systems but also has indirect effects on other neurotransmitters and signaling pathways .

- Environmental Persistence : this compound's volatility and ability to form protein adducts prolong its biological impact post-exposure. These adducts complicate detection and removal from the body compared to free metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。